5-ethyl-N-[3-(3-methyl-1,2-oxazol-5-yl)propyl]thiophene-2-sulfonamide

Physicochemical property membrane permeability oral bioavailability

5-ethyl-N-[3-(3-methyl-1,2-oxazol-5-yl)propyl]thiophene-2-sulfonamide (CAS 2034333-85-0) is a synthetic small-molecule sulfonamide incorporating a 5-ethylthiophene scaffold linked via a propyl chain to a 3-methylisoxazole moiety. With a molecular formula of C₁₃H₁₈N₂O₃S₂ and a molecular weight of 314.43 g/mol, this compound belongs to the N-(isoxazolyl)thiophene-sulfonamide chemotype, a structural class recognized in patent literature for potential therapeutic applications including endothelin receptor antagonism and carbonic anhydrase inhibition.

Molecular Formula C13H18N2O3S2
Molecular Weight 314.42
CAS No. 2034333-85-0
Cat. No. B2363964
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-ethyl-N-[3-(3-methyl-1,2-oxazol-5-yl)propyl]thiophene-2-sulfonamide
CAS2034333-85-0
Molecular FormulaC13H18N2O3S2
Molecular Weight314.42
Structural Identifiers
SMILESCCC1=CC=C(S1)S(=O)(=O)NCCCC2=CC(=NO2)C
InChIInChI=1S/C13H18N2O3S2/c1-3-12-6-7-13(19-12)20(16,17)14-8-4-5-11-9-10(2)15-18-11/h6-7,9,14H,3-5,8H2,1-2H3
InChIKeyOFOCODPADIPWMI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

5-ethyl-N-[3-(3-methyl-1,2-oxazol-5-yl)propyl]thiophene-2-sulfonamide (CAS 2034333-85-0): Structural Baseline and Procurement Context


5-ethyl-N-[3-(3-methyl-1,2-oxazol-5-yl)propyl]thiophene-2-sulfonamide (CAS 2034333-85-0) is a synthetic small-molecule sulfonamide incorporating a 5-ethylthiophene scaffold linked via a propyl chain to a 3-methylisoxazole moiety [1]. With a molecular formula of C₁₃H₁₈N₂O₃S₂ and a molecular weight of 314.43 g/mol, this compound belongs to the N-(isoxazolyl)thiophene-sulfonamide chemotype, a structural class recognized in patent literature for potential therapeutic applications including endothelin receptor antagonism and carbonic anhydrase inhibition [2]. The compound features a single hydrogen bond donor (HBD = 1), five hydrogen bond acceptors (HBA = 5), a computed cLogP of 3.03, and a topological polar surface area (TPSA) of 72.20 Ų, positioning it within favorable oral drug-like chemical space per Lipinski's Rule of Five [1]. However, no peer-reviewed, publicly available quantitative bioactivity data (IC₅₀, Kᵢ, EC₅₀, or phenotypic potency values) for this specific CAS registry number were identifiable across authoritative databases (PubChem, ChEMBL, BindingDB, PubMed) as of the search date.

Why 5-ethyl-N-[3-(3-methyl-1,2-oxazol-5-yl)propyl]thiophene-2-sulfonamide Cannot Be Interchanged with In-Class Analogs Without Data Verification


Although N-(isoxazolyl)thiophene-sulfonamides share a common core scaffold, structure-activity relationship (SAR) studies within this chemotype demonstrate that minor substituent variations produce profound shifts in target selectivity, potency, and pharmacokinetic behavior [1]. For example, in the endothelin receptor antagonist series, altering the substituent at the 5-position of the thiophene ring (e.g., methyl, chloro, or ethyl) substantially affects ETA versus ETB selectivity [2]. Similarly, within isoxazole-based sulfonamide carbonic anhydrase inhibitors, the nature of the heteroaryl-sulfonamide attachment point governs isoform selectivity (e.g., hCA II vs. hCA IX vs. hCA XII) and inhibitory potency across several orders of magnitude [3]. Consequently, generic substitution of 5-ethyl-N-[3-(3-methyl-1,2-oxazol-5-yl)propyl]thiophene-2-sulfonamide with a chloro- or methyl-thiophene analog, or with a benzenesulfonamide isostere, carries a high risk of unpredictable biological outcome. The evidence below establishes the critical dimensions along which this compound must be differentiated from its closest structural comparators.

Quantitative Differential Evidence for 5-ethyl-N-[3-(3-methyl-1,2-oxazol-5-yl)propyl]thiophene-2-sulfonamide Versus Closest Analogs


Differentiation by Hydrogen Bond Donor Count: Target Compound (HBD = 1) vs. Classical Primary Sulfonamide Inhibitors (HBD = 2)

5-ethyl-N-[3-(3-methyl-1,2-oxazol-5-yl)propyl]thiophene-2-sulfonamide is a secondary sulfonamide (R-SO₂-NH-R′) possessing a single hydrogen bond donor (HBD = 1) [1]. In contrast, classical primary sulfonamide carbonic anhydrase inhibitors such as acetazolamide, dorzolamide, and the thiophene-2-sulfonamide clinical candidate E-7070 contain a primary sulfonamide group (R-SO₂-NH₂; HBD = 2). A lower HBD count is established in the medicinal chemistry literature to correlate with improved passive membrane permeability and enhanced oral absorption, as HBD count is a key component of Lipinski's and Veber's rules for oral bioavailability. This physicochemical distinction provides the target compound with a theoretically favorable permeability profile relative to primary sulfonamide comparators, although this advantage has not been experimentally confirmed for this specific CAS number.

Physicochemical property membrane permeability oral bioavailability

Lipophilicity Differentiation vs. Benzenesulfonamide Isostere (MPPB): cLogP 3.03 vs. cLogP ~2.3

The target compound occupies a distinct lipophilicity space (cLogP = 3.03) compared to its closest benzenesulfonamide isostere, 4-methyl-N-(3-(3-methylisoxazol-5-yl)propyl)benzenesulfonamide (MPPB; estimated cLogP ≈ 2.3 based on fragment-based calculation) [1]. This difference of approximately 0.7 log units arises from replacement of the phenyl ring (Hansch π = 1.96 for unsubstituted phenyl) with a 5-ethylthiophene ring (Hansch π ≈ 2.5–2.8 estimated for thiophene + ethyl). A cLogP between 1 and 3 is generally considered optimal for balancing aqueous solubility and membrane permeability; the target compound's value of 3.03 sits at the upper boundary, while MPPB's estimated cLogP of ~2.3 places it more centrally within this range. This differential may translate into distinct solubility-permeability trade-offs that are material for formulation strategy and DMPK optimization.

Lipophilicity cLogP ADME isostere comparison

Topological Polar Surface Area (TPSA) Differentiation: Target Compound (72.20 Ų) vs. Endothelin Antagonist Sitaxentan (101.3 Ų)

The topological polar surface area (TPSA) of 5-ethyl-N-[3-(3-methyl-1,2-oxazol-5-yl)propyl]thiophene-2-sulfonamide is 72.20 Ų [1], which is substantially lower than that of sitaxentan (TPSA = 101.3 Ų) [2], a clinically evaluated N-(isoxazolyl)thiophene-sulfonamide endothelin receptor antagonist containing a 2-carboxamide substituent that contributes additional polar surface area. The TPSA threshold of <90 Ų is a well-established predictor of blood-brain barrier penetration potential, while TPSA <140 Ų is considered favorable for oral absorption. The target compound's TPSA of 72.20 Ų suggests a distinctly different in vivo tissue distribution profile compared to the more polar sitaxentan, with a potentially greater likelihood of CNS exposure.

polar surface area membrane permeability blood-brain barrier physicochemical comparison

Class-Level Inference: Thiophene-Based Sulfonamides Exhibit Nanomolar Carbonic Anhydrase Inhibition (IC₅₀ Range: 23.4 nM – 1.4 µM for hCA-II)

No direct hCA inhibition data is available for 5-ethyl-N-[3-(3-methyl-1,2-oxazol-5-yl)propyl]thiophene-2-sulfonamide. However, a systematic enzymatic evaluation of thiophene-based sulfonamides by Alım et al. (2020) established IC₅₀ ranges of 69 nM – 70 µM against hCA-I and 23.4 nM – 1.405 µM against hCA-II across a structurally diverse panel of compounds [1]. This study demonstrated that the thiophene-sulfonamide pharmacophore is competent for low-nanomolar carbonic anhydrase inhibition when appropriately substituted, and that both the sulfonamide group and the thiophene ring play significant roles in enzyme interaction through a noncompetitive mechanism. The 5-ethyl substitution on the thiophene ring of the target compound introduces specific steric and electronic modulation that is structurally analogous to potent inhibitors within the reported series, supporting the inference of hCA-II inhibitory potential.

carbonic anhydrase inhibition thiophene sulfonamide IC50 range class-level SAR

Class-Level Inference: N-(Isoxazolyl)-thiophene-sulfonamides Are Established ETA-Selective Endothelin Receptor Antagonists with Sub-Micromolar Potency

5-ethyl-N-[3-(3-methyl-1,2-oxazol-5-yl)propyl]thiophene-2-sulfonamide shares its core chemotype with N-(5-isoxazolyl)-2-thiophenesulfonamides, which are established as potent and selective endothelin-A (ETA) receptor antagonists in peer-reviewed literature and patent disclosures [1][2]. Systematic SAR studies by Raju et al. (1998) demonstrated that substitution at the 5-position of the N-(5-isoxazolyl)-2-thiophenesulfonamide scaffold modulates ETA/ETB selectivity, with optimized compounds achieving IC₅₀ values as low as 17 nM and ETB selectivity ratios exceeding 290-fold [1]. The Bristol-Myers Squibb patent family (EP0702012A1, US5571821) explicitly covers N-isoxazolyl-thiophene-sulfonamides as endothelin antagonists for hypertension and related cardiovascular indications [2]. The target compound's 5-ethyl substitution on the thiophene ring represents a specific structural permutation within this patented pharmacophore space.

endothelin receptor antagonist ETA selectivity isoxazole sulfonamide class-level SAR

Class-Level Inference: Isoxazolyl-Sulfonamides Exhibit Low Cytotoxicity and Trypanocidal Activity Comparable to Benznidazole

A 2018 study by da Rosa et al. evaluated 20 novel isoxazolyl-sulfonamides against Trypanosoma cruzi (causative agent of Chagas disease), Leishmania amazonensis, and Herpes Simplex Virus type 1 [1]. The series demonstrated low cytotoxicity and promising anti-parasitic activity, with the most potent compounds achieving GI₅₀ values of 14.3 µM (selectivity index SI > 34.8) and 11.6 µM (SI = 29.1), approaching the potency of the reference drug benznidazole (GI₅₀ = 10.2 µM). All compounds exhibited drug-like properties in silico assessments. While 5-ethyl-N-[3-(3-methyl-1,2-oxazol-5-yl)propyl]thiophene-2-sulfonamide was not among the specific compounds synthesized and tested in this study, its structural congruence with the isoxazolyl-sulfonamide scaffold suggests potential anti-parasitic applicability warranting experimental evaluation.

anti-parasitic Trypanosoma cruzi Chagas disease isoxazolyl-sulfonamide scaffold

Evidence-Based Application Scenarios for 5-ethyl-N-[3-(3-methyl-1,2-oxazol-5-yl)propyl]thiophene-2-sulfonamide


Lead Optimization for Carbonic Anhydrase-Targeted Therapeutics (Glaucoma, Cancer, Neuropathic Pain)

The target compound's thiophene-sulfonamide scaffold is mechanistically competent for carbonic anhydrase inhibition, with the broader chemical class demonstrating nanomolar potency against hCA-II (IC₅₀ range: 23.4 nM – 1.405 µM) [1]. Its secondary sulfonamide architecture (HBD = 1) and moderate lipophilicity (cLogP = 3.03) differentiate it from classical primary sulfonamide CA inhibitors, theoretically favoring improved corneal permeability for topical ocular delivery in glaucoma applications. Procurement is indicated for medicinal chemistry teams seeking a novel starting point for hCA-isoform selectivity profiling and structure-based optimization.

Endothelin Receptor Antagonist Development for Cardiovascular and Renal Indications

As an N-(isoxazolyl)thiophene-sulfonamide, the target compound resides within a patented and clinically validated endothelin antagonist chemotype, where optimized representatives achieve low-nanomolar ETA receptor affinity (IC₅₀ < 20 nM) and high selectivity over ETB (selectivity ratios > 100-fold) [2]. The 5-ethyl substituent on the thiophene ring represents an underexplored variation within this SAR space. Procurement is relevant for programs targeting pulmonary arterial hypertension, resistant hypertension, diabetic nephropathy, or other endothelin-mediated pathologies, particularly where differentiated tissue distribution conferred by the lower TPSA (72.20 Ų vs. 101.3 Ų for sitaxentan) may be advantageous.

Anti-Parasitic Drug Discovery for Chagas Disease (Trypanosoma cruzi)

The isoxazolyl-sulfonamide scaffold has demonstrated promising trypanocidal activity (GI₅₀ = 11.6–14.3 µM) with favorable selectivity indices (SI > 29) against T. cruzi, approaching the potency of the clinical standard-of-care benznidazole (GI₅₀ = 10.2 µM) [3]. The target compound, while untested, represents a structurally distinct variant within this chemotype that warrants inclusion in screening cascades for neglected tropical disease programs seeking novel anti-chagasic lead matter with a non-cytotoxic profile.

Chemical Biology Probe Development for Dual-Mechanism Target Engagement Studies

Given the structural features shared with both carbonic anhydrase inhibitors and endothelin receptor antagonists, 5-ethyl-N-[3-(3-methyl-1,2-oxazol-5-yl)propyl]thiophene-2-sulfonamide presents a unique opportunity for chemical biology applications requiring dual pharmacological profiling. Its computed physicochemical properties (MW 314.43, cLogP 3.03, TPSA 72.20 Ų) predict favorable cell permeability characteristics suitable for intracellular target engagement assays. Procurement is indicated for academic screening centers and probe development initiatives aiming to deconvolute polypharmacology within the isoxazole-sulfonamide chemotype.

Quote Request

Request a Quote for 5-ethyl-N-[3-(3-methyl-1,2-oxazol-5-yl)propyl]thiophene-2-sulfonamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.